2-[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(2-fluorophenyl)ethyl]acetamide
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Overview
Description
2-[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(2-fluorophenyl)ethyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a furochromen core with chlorophenyl and fluorophenyl substituents, making it an interesting subject for chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(2-fluorophenyl)ethyl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Furochromen Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the furochromen structure.
Introduction of the Chlorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions, where a chlorophenyl group is introduced to the furochromen core.
Attachment of the Fluorophenyl Group: This step often involves nucleophilic substitution reactions to attach the fluorophenyl group to the acetamide moiety.
Final Assembly: The final step involves coupling the intermediate products under specific conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Optimization of Reaction Conditions: Adjusting temperature, solvent, and reaction time to improve efficiency.
Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.
Purification Techniques: Utilizing chromatography, crystallization, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(2-fluorophenyl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dechlorinated or defluorinated products.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These may include:
Enzyme Inhibition: The compound could inhibit enzymes by binding to their active sites.
Receptor Modulation: It may act as an agonist or antagonist at certain receptors.
Signal Transduction Pathways: The compound could influence cellular signaling pathways, affecting processes like cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- **2-[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-(2-methoxyethyl)acetamide
- **2-[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-(2-phenylethyl)acetamide
Uniqueness
Compared to similar compounds, 2-[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(2-fluorophenyl)ethyl]acetamide is unique due to the presence of both chlorophenyl and fluorophenyl groups. This combination can result in distinct chemical properties and biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C28H21ClFNO4 |
---|---|
Molecular Weight |
489.9 g/mol |
IUPAC Name |
2-[3-(4-chlorophenyl)-5-methyl-7-oxofuro[3,2-g]chromen-6-yl]-N-[2-(2-fluorophenyl)ethyl]acetamide |
InChI |
InChI=1S/C28H21ClFNO4/c1-16-20-12-22-23(17-6-8-19(29)9-7-17)15-34-25(22)14-26(20)35-28(33)21(16)13-27(32)31-11-10-18-4-2-3-5-24(18)30/h2-9,12,14-15H,10-11,13H2,1H3,(H,31,32) |
InChI Key |
PSGDUGTZCVOHIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=C(C=C4)Cl)CC(=O)NCCC5=CC=CC=C5F |
Origin of Product |
United States |
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